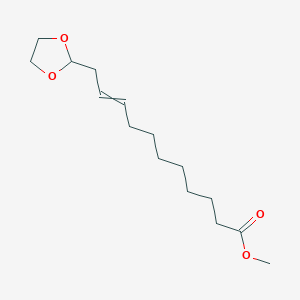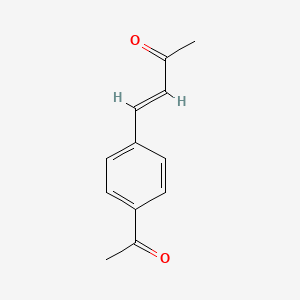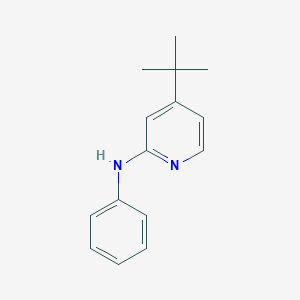
1,2-Dibromo-4,5-bis(decyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4,5-bis(decyloxy)benzene is an organic compound with the molecular formula C26H44Br2O2. It is a derivative of benzene, where two bromine atoms and two decyloxy groups are substituted at the 1,2 and 4,5 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4,5-bis(decyloxy)benzene can be synthesized through a multi-step process involving the bromination and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions.
Alkylation: The brominated benzene is then reacted with decanol in the presence of a base to introduce the decyloxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4,5-bis(decyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms and the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
1,2-Dibromo-4,5-bis(decyloxy)benzene has several scientific research applications, including:
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of brominated benzene derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4,5-bis(decyloxy)benzene involves its interaction with molecular targets through its bromine and decyloxy groups. These interactions can lead to various chemical transformations, such as substitution and oxidation-reduction reactions. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar in structure but with bromine atoms at different positions.
1,2-Dibromo-4,5-dimethylbenzene: Similar bromine substitution but with methyl groups instead of decyloxy groups.
Uniqueness
1,2-Dibromo-4,5-bis(decyloxy)benzene is unique due to its specific substitution pattern and the presence of long decyloxy chains. This gives it distinct chemical properties and makes it suitable for specialized applications in material science and organic synthesis .
Propriétés
Numéro CAS |
118132-05-1 |
|---|---|
Formule moléculaire |
C26H44Br2O2 |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
1,2-dibromo-4,5-didecoxybenzene |
InChI |
InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-23(27)24(28)22-26(25)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clé InChI |
MFJMSWHTKHYFBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=C(C=C1OCCCCCCCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)


![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)
![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

